3-Benzyloxy-2-hydroxy benzaldehyde
Overview
Description
3-Benzyloxybenzaldehyde is used as a pharmaceutical intermediate . It activates the adenyl cyclase .
Synthesis Analysis
The synthesis of natural products containing benzofuran rings involves the conversion of (E)-3-(7-(benzyloxy)-2-(3,4-bis(benzyloxy)phenyl)benzo[b]furan-4-yl) acrylic acid 67 by Knoevenagel condensation, and then the benzofuran aldehyde 66, which can be transformed into the desired natural product 70 in several steps in overall yields of 40% .Molecular Structure Analysis
The molecular formula of 3-Benzyloxybenzaldehyde is C14H12O2 . Its average mass is 212.244 Da and its monoisotopic mass is 212.083725 Da .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. For example, the free radical bromination of alkyl benzenes . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical and Chemical Properties Analysis
3-Benzyloxybenzaldehyde is a white to light beige fine crystalline powder . Its molecular weight is 228.25 .Scientific Research Applications
Scalable Preparation and Synthetic Applications
Scalable Synthesis
A new method for the scalable preparation of related compounds, such as 4-Benzyloxyl-2-hydroxyl benzaldehyde, demonstrates the utility of these compounds as intermediates in synthetic chemistry. The method involves a three-step reaction including benzyl protection, Vilsmeier reaction, and selective deprotection, highlighting the compound's role in facilitating complex chemical syntheses (Sun Gui-fa, 2012).
Catalysis in Organic Synthesis
The compound's derivatives serve as ligands in palladium(ii) complexes, acting as catalytic activators for Suzuki–Miyaura coupling reactions. This showcases its importance in enhancing the efficiency of cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules (Umesh Kumar et al., 2014).
Biological Activity and Material Science
Natural Product Derivatives
Research on benzaldehyde derivatives from a gorgonian-derived Eurotium sp. fungus led to the isolation of new compounds with potential biological activities. This underlines the role of similar benzaldehyde derivatives in the discovery of new natural products with possible therapeutic applications (Min Chen et al., 2017).
Heteroaryl-Substituted Derivatives
The synthesis of 5-membered heteroaryl-substituted benzyloxy-benzaldehydes via the Suzuki-Miyaura coupling reaction illustrates the compound's utility in drug design. This signifies its role in the development of novel therapeutic agents by introducing heterocyclic structures into the benzaldehyde framework (H. Bölcskei et al., 2022).
Advanced Material Applications
- Photocatalytic Applications: Studies on the selective photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts highlight the potential of 3-Benzyloxy-2-hydroxy benzaldehyde derivatives in environmental applications. This research indicates the compound's relevance in green chemistry and sustainable processes (M. J. Lima et al., 2017).
Mechanism of Action
Target of Action
Benzaldehyde derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
For example, they can undergo enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Pharmacokinetics
The chemical properties of the compound, such as its molecular weight and structure, can influence its bioavailability .
Result of Action
Benzaldehyde derivatives are known to have various biological effects, depending on their specific structures and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of 3-Benzyloxy-2-hydroxy benzaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or used .
Safety and Hazards
It’s important to ensure adequate ventilation when handling 3-Benzyloxy-2-hydroxy benzaldehyde. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools. Use explosion-proof equipment .
Future Directions
Biochemical Analysis
Biochemical Properties
3-Benzyloxy-2-hydroxy benzaldehyde plays a crucial role in biochemical reactions. It interacts with enzymes such as adenyl cyclase, which it activates . This interaction is essential for various cellular processes, including the regulation of cyclic AMP levels. Additionally, this compound can undergo oxidation and reduction reactions at the benzylic position, which are facilitated by the presence of the adjacent aromatic ring .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in these pathways, leading to changes in cellular function. The compound’s impact on gene expression can result in altered protein synthesis, affecting overall cell behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme activator or inhibitor, depending on the context. For example, its activation of adenyl cyclase leads to increased cyclic AMP levels, which in turn can activate protein kinase A and other downstream signaling molecules . Additionally, the compound’s ability to undergo oxidation and reduction reactions at the benzylic position contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo oxidation and reduction reactions, which may affect its long-term stability and activity . Additionally, the compound’s impact on cellular function can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its oxidation and reduction reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2-hydroxy-3-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPYNNNKOORPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461278 | |
Record name | 3-benzyloxy-2-hydroxy benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86734-59-0 | |
Record name | 3-benzyloxy-2-hydroxy benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzyloxy)-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.